molecular formula C10H12FN B2927446 4-Fluoro-2-phenylpyrrolidine CAS No. 1556046-38-8

4-Fluoro-2-phenylpyrrolidine

Cat. No.: B2927446
CAS No.: 1556046-38-8
M. Wt: 165.211
InChI Key: KPWYKXCVQYRLER-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenylpyrrolidine is a chemical compound with the molecular formula C10H12FN It is a fluorinated derivative of pyrrolidine, featuring a phenyl group and a fluorine atom attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-phenylpyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-phenylpyrrolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: KF or CsF in DMF at elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-2-phenylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2-Phenylpyrrolidine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Chloro-2-phenylpyrrolidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    4-Bromo-2-phenylpyrrolidine:

Uniqueness: 4-Fluoro-2-phenylpyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and lipophilicity. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-fluoro-2-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYKXCVQYRLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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